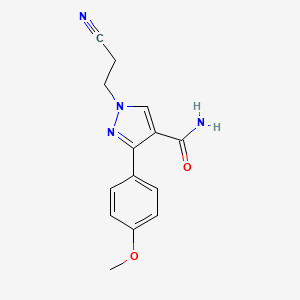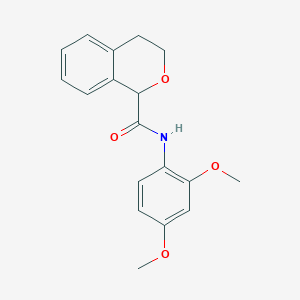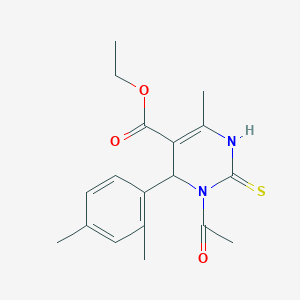
1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide
描述
1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a cyanoethyl group, a methoxyphenyl group, and a carboxamide group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone, under acidic or basic conditions.
Introduction of the cyanoethyl group: This step involves the alkylation of the pyrazole ring with a cyanoethyl halide, such as 2-chloroacetonitrile, in the presence of a base like potassium carbonate.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrazole ring is reacted with a 4-methoxyphenyl halide, such as 4-methoxyphenyl bromide, in the presence of a base like sodium hydride.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine, such as ammonia or a primary amine, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution or aluminum chloride in dichloromethane for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the specific conditions.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of various substituted derivatives with different functional groups.
科学研究应用
1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds, such as agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied. For example, the compound may inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
相似化合物的比较
1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-methylamide: This compound differs by having a methylamide group instead of a carboxamide group.
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-amine: This compound differs by having an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique properties and reactivity compared to other similar compounds.
属性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-20-11-5-3-10(4-6-11)13-12(14(16)19)9-18(17-13)8-2-7-15/h3-6,9H,2,8H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPWVRSRAFFULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4165905.png)
![4-(3,4-dimethoxybenzoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4165910.png)
![4-{5-[4-(3-iodobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4165918.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165932.png)
![2-(2,6-dimethylphenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4165936.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B4165940.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165948.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methoxy-3-methylbenzoyl)piperazine](/img/structure/B4165951.png)
![N-{4-[5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4165953.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4165966.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide](/img/structure/B4165981.png)


